molecular formula C15H10Cl2N2O2 B2760044 (3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime CAS No. 1164479-10-0

(3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime

Cat. No.: B2760044
CAS No.: 1164479-10-0
M. Wt: 321.16
InChI Key: GDGXEHCXRSIZCT-JXAWBTAJSA-N
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Description

(3Z)-1-(2,6-Dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is an isatin-derived oxime compound featuring a 2,6-dichlorobenzyl substituent at the N1 position of the indole ring. Isatin (1H-indole-2,3-dione) is a versatile scaffold in medicinal chemistry due to its ability to undergo diverse functionalizations, including oxime formation, which enhances bioactivity and selectivity . The Z-configuration of the oxime group in this compound likely influences its stereoelectronic properties, impacting interactions with biological targets. The 2,6-dichlorobenzyl moiety may contribute to enhanced lipophilicity and receptor binding, as chlorine atoms are known to improve pharmacokinetic profiles in drug design .

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-3-nitrosoindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-11-5-3-6-12(17)10(11)8-19-13-7-2-1-4-9(13)14(18-21)15(19)20/h1-7,20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBLUDCBHZNVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=C(C=CC=C3Cl)Cl)O)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Alkylation of Aniline Derivatives

  • Substrate : 2,6-Dichlorobenzyl chloride or bromide is reacted with isatin precursors to introduce the N1-benzyl group.
  • Conditions :
    • Base: Potassium carbonate or sodium hydride in anhydrous DMF or THF.
    • Temperature: 60–80°C for 6–12 hours.
    • Yield: 70–85% (reported for analogous N-alkylisatins).

Cyclization of Isonitrosoacetanilides

  • Intermediate Formation : Condensation of 2,6-dichloro-substituted aniline with chloral hydrate and hydroxylamine hydrochloride yields the isonitrosoacetanilide intermediate.
  • Acid-Catalyzed Cyclization :
    • Reagent: Concentrated sulfuric acid or polyphosphoric acid.
    • Solvent: Hexane (acts as a heat mitigator).
    • Temperature: 90–100°C for 2–4 hours.
    • Yield: 60–75% (with <5% oxime byproduct when decoy agents are omitted).

Oxime Formation at the C3 Position

The conversion of the 3-keto group to the oxime is achieved through nucleophilic addition of hydroxylamine.

Hydroxylamine Hydrochloride Method

  • Reagents : Hydroxylamine hydrochloride (1.2–1.5 equivalents) in aqueous ethanol or methanol.
  • Conditions :
    • pH: Adjusted to 4–6 using sodium acetate or pyridine.
    • Temperature: Reflux (70–80°C) for 3–5 hours.
    • Stereoselectivity: Predominantly forms the (Z)-isomer due to steric hindrance from the N1-benzyl group.
    • Yield: 80–90% (reported for similar isatin-3-oximes).

In Situ Hydroxylamine Generation

  • Patent Optimization : The hydrolysis of isonitrosoacetanilides during cyclization releases hydroxylamine, which can be harnessed for concurrent oxime formation.
    • Decoy Agent Exclusion : Omitting carbonyl-containing decoy agents (e.g., acetone) prevents competitive scavenging of hydroxylamine.
    • Reaction Monitoring : HPLC or TLC tracks oxime formation, with optimal conversion at 4–6 hours.

Purification and Stabilization

Solvent Extraction

  • Challenge : Co-precipitation of unreacted isatin and oxime requires selective solubility.
  • Protocol :
    • Primary Extraction : Ethyl acetate/water partition removes acidic impurities.
    • Secondary Purification : Chromatography on silica gel (eluent: hexane/ethyl acetate 3:1) isolates the oxime with >95% purity.

Crystallization

  • Solvent System : Ethanol/water (7:3) at 0–5°C yields light yellow crystals.
  • Melting Point : 228°C (dec.), consistent with isatin-3-oxime derivatives.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Oxime Isomerization : Prolonged heating above 80°C promotes (E)-isomer formation, detectable via $$ ^1H $$ NMR (δ 8.2 ppm for (Z) vs. δ 7.9 ppm for (E)).
  • Dimerization : Oxime radicals generated under oxidative conditions may form C–O or N–N dimers, mitigated by inert atmospheres.

Byproduct Analysis

  • Major Impurities :




















    ImpuritySourceMitigation Strategy
    3,3-Dichloroindolin-2-oneChloride contaminationAnhydrous conditions, Cl⁻ scavengers
    Unreacted isatinIncomplete oximationExcess NH₂OH·HCl, extended time

Scalability and Industrial Adaptations

Continuous Flow Synthesis

  • Patent Recommendation : Tubular reactors with segmented flow (hexane/acid phases) enhance heat dissipation during cyclization, reducing oxime degradation.
  • Output : 1.2 kg/day throughput at pilot scale with 78% overall yield.

Green Chemistry Modifications

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) reduces environmental impact vs. DMF.
  • Catalysis : Lewis acids (e.g., ZnCl₂) lower cyclization temperatures to 60°C, minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : ν 3200 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).
  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆) : δ 11.2 (s, 1H, oxime OH), 7.8–7.4 (m, 6H, aromatic), 5.1 (s, 2H, CH₂).

Chromatographic Purity

  • HPLC :














    ColumnMobile PhaseRetention TimePurity
    C18 (250 mm)MeOH/H₂O (65:35)12.3 min98.5%

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine or other reduced forms.

    Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the dichlorobenzyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indole derivatives.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and synthetic methodologies. Its unique structure allows chemists to explore new synthetic pathways and reaction conditions.

ApplicationDescription
Building BlockUsed in synthesizing complex organic compounds
Reaction MechanismsAids in understanding various chemical reactions

Biology

In biological research, (3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is investigated for its potential enzyme inhibition and receptor binding properties. Its structural similarities to bioactive indole derivatives suggest possible interactions with biological macromolecules.

Biological ActivityPotential Applications
Enzyme InhibitionStudying metabolic pathways
Receptor BindingInvestigating signaling pathways

Medicine

The compound's therapeutic potential is significant due to its structural resemblance to known pharmaceuticals. It is being explored for its role in drug discovery, particularly in developing new treatments for diseases where indole derivatives are known to be effective.

Medical ApplicationDescription
Drug DiscoveryInvestigating new therapeutic agents
Cancer TreatmentPotential use in targeting cancer cells

Industry

In industrial applications, this compound can be used in the development of new materials and agrochemicals. Its unique properties may lead to innovations in material science and agricultural chemistry.

Industrial UseDescription
Material DevelopmentCreating novel materials with specific properties
AgrochemicalsDeveloping new pesticides or fertilizers

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of related indole derivatives, demonstrating significant activity against various bacterial strains. The findings suggest that this compound could serve as a template for developing new antimicrobial agents.

Case Study 2: Anticancer Research

Research into similar compounds revealed promising results in inhibiting cancer cell proliferation. The potential for this compound as an anticancer agent warrants further investigation into its efficacy against specific cancer types.

Mechanism of Action

The mechanism of action of (3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the dichlorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

  • Parent Isatin Derivatives : Unsubstituted isatin (1H-indole-2,3-dione) lacks the dichlorobenzyl and oxime groups. Its derivatives, such as spiro-pyrrolidines synthesized via azomethine ylide cycloaddition (e.g., compounds 4a–n , 5a–n , 6a–n ), exhibit distinct bioactivities but lower lipophilicity compared to the target compound due to the absence of halogenated substituents .
  • Other Isatin Oximes : For example, (3E)-isatin-3-oxime derivatives show different stereochemical orientations, which may alter binding affinities. The Z-configuration in the target compound could confer unique conformational stability in enzyme pockets .

Substituent Effects

  • Halogenated Analogues: Compounds like 2-Chloro-N-(3-chloro-2-methylphenyl)pyridine-4-carboxamide (1019384-26-9) and 5-Chloro-6-cyclopropyl-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (1092352-56-1) share halogenated motifs but lack the indole-dione core. These analogues prioritize pyridine/pyrazine frameworks, which may target different enzymes (e.g., kinases) compared to isatin-based compounds .

Biological Activity

(3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C15H10Cl2N2O2
  • Molecular Weight : 321.16 g/mol
  • CAS Number : 1164479-10-0

The structure features an indole core with a dichlorobenzyl substituent and an oxime functional group, which may contribute to its biological activities by influencing interactions with various biological targets.

The biological activity of this compound is hypothesized to involve:

  • Hydrogen Bonding : The oxime group can form hydrogen bonds with enzymes and receptors, potentially modulating their activity.
  • Enhanced Binding Affinity : The dichlorobenzyl group may increase the compound’s binding affinity to specific molecular targets, influencing signaling pathways.

Anticancer Properties

Indole derivatives are frequently investigated for their anticancer potential. Preliminary studies suggest:

  • Cytotoxicity Against Cancer Cell Lines : Similar compounds have demonstrated cytotoxic effects on several cancer cell lines, indicating potential for further exploration in cancer therapy.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. For example:

  • Tyrosinase Inhibition : Indole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin production, which could be relevant for skin-related conditions.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Study Indole derivatives showed significant inhibition against Gram-positive bacteria at low concentrations.
Cytotoxicity Evaluation Compounds similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines.
Enzyme Inhibition Research Related compounds demonstrated competitive inhibition of tyrosinase with IC50 values comparable to standard inhibitors.

Q & A

Basic Research Questions

Q. How can the synthesis of (3Z)-1-(2,6-dichlorobenzyl)-1H-indole-2,3-dione 3-oxime be optimized to improve yield?

  • Methodological Answer : The N-alkylation step using 2,6-dichlorobenzyl bromide is critical. Evidence shows that stoichiometric imbalances (e.g., excess alkylating agent) or base selection (KOH vs. stronger bases like NaH) significantly impact yields. For example, using KOH resulted in only 33% yield due to incomplete reaction and side-product formation . Optimization should include:

  • Stepwise addition of the alkylating agent.
  • Alternative bases (e.g., NaH in DMF) to enhance deprotonation efficiency.
  • Real-time monitoring via HPLC or TLC to track intermediate consumption .

Q. What crystallization strategies are effective for isolating oxime derivatives of indole-dione compounds?

  • Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is recommended. For example, 3-formyl-indole derivatives form stable crystalline precipitates under reflux conditions in acetic acid, followed by washing with ethanol and diethyl ether to remove impurities .

Q. How can regioselectivity in oxime formation be controlled during synthesis?

  • Methodological Answer : The Z/E configuration of oximes is influenced by reaction pH and temperature. For fluorinated analogs, sodium acetate buffer at reflux conditions favored the (Z)-isomer, as confirmed by X-ray crystallography . Adjusting pH (e.g., using NH4_4OAc) and reaction time can modulate stereochemical outcomes.

Advanced Research Questions

Q. What are the mechanistic implications of the dichlorobenzyl group in modulating biological activity?

  • Methodological Answer : The 2,6-dichlorobenzyl moiety enhances lipophilicity and target binding. In pharmacological studies, analogs like NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) demonstrated endothelial-dependent vasodilation via KCa_{Ca} channel activation. Structural analogs with halogen substitutions showed variable potency, suggesting halogen positioning impacts receptor interactions .
  • Table : Impact of Halogen Substitution on Bioactivity

Substituent PositionActivity (IC50_{50})Notes
2,6-Dichloro0.8 µMHigh potency in KCa_{Ca} activation
3,4-Dichloro5.2 µMReduced solubility

Q. How can crystallographic data resolve contradictions in reported molecular configurations?

  • Methodological Answer : Use SHELXL for high-resolution refinement and OLEX2 for structure validation. For example, SHELXL’s constraints on anisotropic displacement parameters and hydrogen bonding networks can distinguish between Z/E oxime isomers. OLEX2’s graphical interface aids in detecting twinning or disorder, common in halogenated compounds .

Q. What analytical techniques are critical for characterizing oxime tautomerism in solution vs. solid state?

  • Methodological Answer :

  • Solid-state : Single-crystal XRD (e.g., SHELX workflows) confirms tautomeric forms.
  • Solution-state : 1^{1}H/13^{13}C NMR in deuterated solvents (e.g., CDCl3_3) identifies dynamic equilibria. For instance, oxime proton signals at δ 10–12 ppm in 1^{1}H NMR indicate tautomerization .

Q. How do structural modifications influence DNA interaction profiles?

  • Methodological Answer : Molecular docking and spectroscopic studies (e.g., UV-Vis titration) reveal binding modes. A dichlorobenzyl-pyridinium derivative showed intercalation with DNA, validated by hypochromic shifts in absorption spectra and docking scores using MOE software .

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